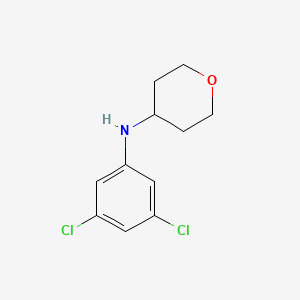

N-(3,5-dichlorophenyl)oxan-4-amine

Description

N-(3,5-Dichlorophenyl)oxan-4-amine is an organic compound featuring an oxane (tetrahydropyran) ring linked via an amine group to a 3,5-dichlorophenyl moiety. The 3,5-dichloro substitution pattern on the aromatic ring introduces significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and intermolecular interactions. The dichlorophenyl group is known to enhance thermal stability and hydrophobicity compared to non-halogenated analogs, as seen in trichloroacetamide derivatives ().

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)oxan-4-amine |

InChI |

InChI=1S/C11H13Cl2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |

InChI Key |

GQMSPYMESFNYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)oxan-4-amine typically involves the reaction of 3,5-dichlorobenzoic acid with oxan-4-amine under specific conditions. One common method includes the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry DMF (dimethylformamide) solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)oxan-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Research studies utilize this compound to investigate its effects on biological systems.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. It is known to disrupt mycobacterial energetics, making it a potential candidate for antibacterial therapies. The compound affects the energy production pathways in mycobacteria, leading to their inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical Properties

The 3,5-dichlorophenyl group in N-(3,5-dichlorophenyl)oxan-4-amine can be compared to other aryl substituents in analogous compounds:

Key Observations:

- Electron-withdrawing vs. donating groups: The 3,5-dichloro substituent increases molecular weight and hydrophobicity compared to methyl groups (). This reduces solubility in polar solvents but may enhance lipid membrane permeability.

Spectral and Analytical Data

- IR/NMR trends: The dichlorophenyl group would show C-Cl stretches at ~550–600 cm⁻¹ (IR) and deshielded aromatic protons in ¹H-NMR (δ 7.2–7.9 ppm), similar to trichloroacetamides in .

- Mass spectrometry: A molecular ion peak at m/z ~258 (M⁺) with fragments corresponding to dichlorophenyl (m/z 161) and oxane-amine (m/z 97) moieties.

Biological Activity

N-(3,5-dichlorophenyl)oxan-4-amine is a chemical compound of significant interest due to its notable biological activities, particularly in the field of antimicrobial research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN\O and a molecular weight of 246.13 g/mol. Its structure features a dichlorophenyl moiety linked to an oxan-4-amine group, which contributes to its unique chemical properties.

Research indicates that this compound disrupts mycobacterial energetics, making it a promising candidate for antibacterial therapies. The compound interferes with energy production pathways in mycobacteria, leading to their inhibition. This disruption is crucial for the survival of these bacteria, suggesting that this compound may be effective against infections caused by Mycobacterium tuberculosis and other mycobacterial species .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those that are resistant to conventional antibiotics. The compound's ability to inhibit essential processes in mycobacteria highlights its potential as an antimicrobial agent.

Cytotoxicity and Selectivity

While exploring its cytotoxic effects, studies have shown that this compound exhibits selective toxicity towards bacterial cells compared to mammalian cells. This selectivity is advantageous for therapeutic applications as it minimizes potential side effects on human cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In vitro Evaluation : A study conducted in 2023 assessed the compound's efficacy against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to key enzymes involved in mycobacterial metabolism, further elucidating its mechanism of action .

- Comparative Studies : Comparative analysis with other antimicrobial agents showed that this compound had a higher potency against certain resistant strains of bacteria, reinforcing its potential as a lead compound for drug development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.